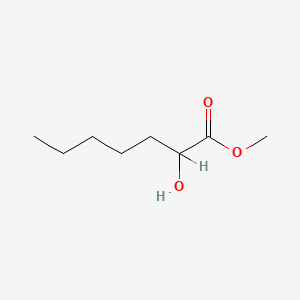
2-ヒドロキシヘプタン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxyheptanoate is an organic compound with the molecular formula C8H16O3. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used as an intermediate in the synthesis of various chemicals, including fragrances, flavors, and pharmaceuticals.
科学的研究の応用
Methyl 2-hydroxyheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a substrate in enzymatic studies to understand the activity of esterases and lipases.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
生化学分析
Biochemical Properties
This reaction results in the formation of an alcohol and a carboxylic acid .
Molecular Mechanism
The molecular mechanism of Methyl 2-hydroxyheptanoate is not well-understood. Esters like Methyl 2-hydroxyheptanoate can undergo hydrolysis, a reaction that breaks the ester bond to form an alcohol and a carboxylic acid. This reaction can be catalyzed by esterases, a type of enzyme found in various tissues in the body .
Temporal Effects in Laboratory Settings
Esters are generally known to be susceptible to hydrolysis over time, especially in the presence of water and esterase enzymes .
Metabolic Pathways
Esters like Methyl 2-hydroxyheptanoate can be metabolized in the body through ester hydrolysis, a reaction catalyzed by esterase enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyheptanoate can be synthesized through the esterification of 2-hydroxyheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 2-hydroxyheptanoate involves the continuous esterification process. This method uses a packed column reactor where 2-hydroxyheptanoic acid and methanol are fed continuously, and the ester is collected as the product. The reaction is catalyzed by a strong acid resin, and the process is optimized for high yield and purity.
化学反応の分析
Types of Reactions: Methyl 2-hydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Produces 2-ketoheptanoic acid or 2-hydroxyheptanoic acid.
Reduction: Produces 2-hydroxyheptanol.
Substitution: Produces various substituted esters depending on the reagent used.
作用機序
The mechanism of action of methyl 2-hydroxyheptanoate involves its interaction with specific enzymes and receptors in biological systems. For instance, as a substrate for esterases, it undergoes hydrolysis to produce 2-hydroxyheptanoic acid and methanol. This hydrolysis reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
類似化合物との比較
- Methyl 2-hydroxybutanoate
- Methyl 2-hydroxyhexanoate
- Methyl 2-hydroxyoctanoate
Comparison: Methyl 2-hydroxyheptanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to methyl 2-hydroxybutanoate, it has a longer carbon chain, resulting in a higher boiling point and different solubility characteristics. Its intermediate chain length makes it suitable for applications where shorter or longer chain esters may not be as effective.
特性
IUPAC Name |
methyl 2-hydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-6-7(9)8(10)11-2/h7,9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBFAXBOTWDLBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
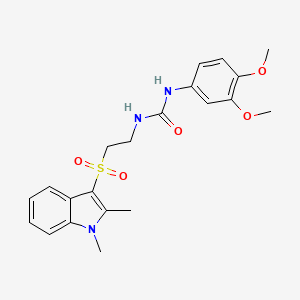
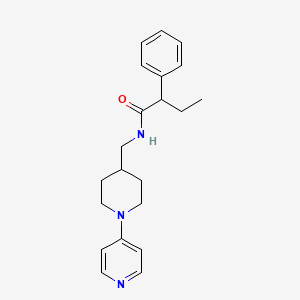
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372519.png)
![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)
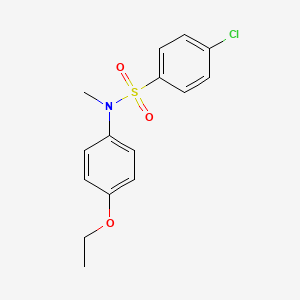
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE](/img/structure/B2372527.png)
![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)

![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)
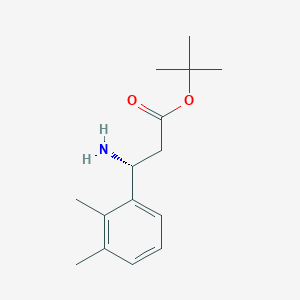
![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)
